6-Methylbenzo[b]thiophen-5-amine
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Overview
Description
6-Methylbenzo[b]thiophen-5-amine is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of a methyl group at the 6th position and an amine group at the 5th position on the benzothiophene ring makes this compound a unique and valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[b]thiophen-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 6-Methylbenzo[b]thiophen-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated, nitrated, and alkylated derivatives
Scientific Research Applications
6-Methylbenzo[b]thiophen-5-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Methylbenzo[b]thiophen-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its biological effects . For example, it may inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Benzo[b]thiophene: A parent compound with similar structural features but lacking the methyl and amine groups.
2-Methylbenzo[b]thiophene: A derivative with a methyl group at the 2nd position instead of the 6th position.
5-Aminobenzo[b]thiophene: A derivative with an amine group at the 5th position but lacking the methyl group.
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
6-methyl-1-benzothiophen-5-amine |
InChI |
InChI=1S/C9H9NS/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,10H2,1H3 |
InChI Key |
XPWVXLOWFIEYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CS2)C=C1N |
Origin of Product |
United States |
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